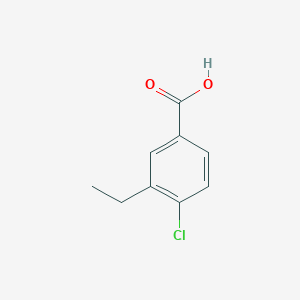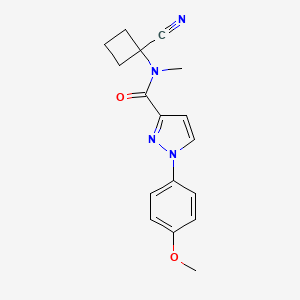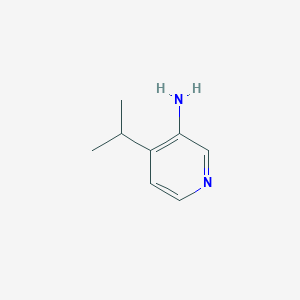
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazine family of compounds and is known for its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-Fluorophenyl 3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl sulfide and its derivatives are primarily studied for their synthesis and potential biological activities. These compounds have been synthesized through various chemical reactions and tested for their biological properties. For instance:
- Molluscicidal Agents : Certain derivatives have been evaluated for molluscicidal activity against snails responsible for Bilharziasis diseases (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
- Antibacterial Agents : Some fluorine-containing derivatives have shown promise as antibacterial agents, with specific compounds demonstrating significant activity against various bacterial strains (Holla, Bhat, & Shetty, 2003).
- Antimicrobial Properties : New fluorinated amino-heterocyclic compounds bearing the triazin-3-yl moiety have been synthesized and evaluated for their antimicrobial activities. Compounds containing both nitro and fluorine elements exhibited high activity (Bawazir & Abdel-Rahman, 2018).
Pharmacological Potential
These compounds have also been explored for their potential pharmacological applications, including:
- Anti-HIV and Anticancer Activities : Certain fluorine-substituted 1,2,4-triazinones have been tested as potential anti-HIV-1 and CDK2 inhibitors, with some compounds showing promising results in both anti-HIV activity and CDK2 inhibition, indicating potential dual anti-HIV and anticancer properties (Makki, Abdel-Rahman, & Khan, 2014).
- Antifungal Activities : New fully fluorinated heterobicyclic nitrogen systems containing 1,2,4-triazine moiety have been synthesized and exhibited good to moderate antifungal activities (Ali, 2018).
Spin Transition and Molecular Properties
The compounds have also been studied for their unique physical properties:
- Spin Transition : 1-Phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl demonstrates a unique spin transition, marking it as an interesting subject of study in the field of magnetic materials (Constantinides et al., 2014).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended application. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in biological models. If it’s being studied for its chemical properties, future research might focus on exploring its reactivity under various conditions .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)sulfanyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N3S/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZCWSCZEXZRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B3012310.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B3012311.png)
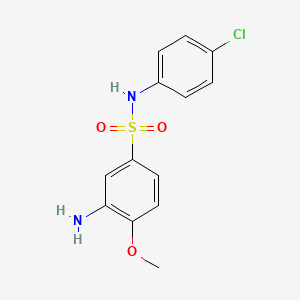

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)
![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)
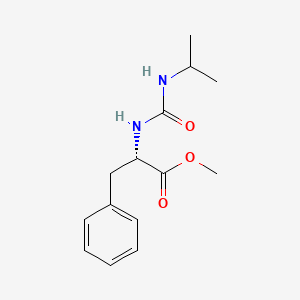

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)
